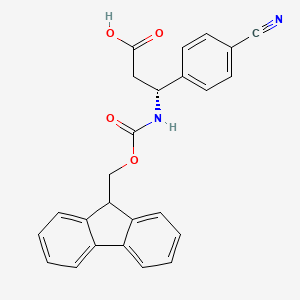

Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-3-(4-cyanophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O4/c26-14-16-9-11-17(12-10-16)23(13-24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLRURLSPIILXNE-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC=C(C=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375881 | |

| Record name | (3R)-3-(4-Cyanophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

517905-92-9 | |

| Record name | (3R)-3-(4-Cyanophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic Acid: A Keystone for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Modified β-Amino Acid

In the landscape of modern drug discovery and peptide science, the incorporation of non-canonical amino acids is a paramount strategy for overcoming the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity. Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic acid, a chiral β-amino acid, has emerged as a pivotal building block in the synthesis of sophisticated peptidomimetics and bioactive molecules. Its unique architecture, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, a stereochemically defined (R)-configuration, and a strategically placed cyanophenyl moiety, offers a tripartite advantage for medicinal chemists and peptide scientists.

The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS), enabling a robust and orthogonal strategy for the stepwise assembly of peptide chains under mild basic conditions.[1] The (R)-chirality at the β-carbon is crucial for dictating the three-dimensional structure of the resulting peptide, which in turn governs its biological activity. Furthermore, the 4-cyanophenyl group is not a passive substituent; its electron-withdrawing nature and potential for specific molecular interactions can significantly modulate the physicochemical and pharmacological properties of a peptide, including binding affinity, bioavailability, and enzymatic resistance.[1]

This technical guide provides an in-depth exploration of the chemical structure, synthesis, and applications of this compound, offering a comprehensive resource for researchers leveraging this powerful synthetic tool.

Chemical Structure and Physicochemical Properties

This compound is a white to off-white solid. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 517905-92-9[2] |

| Molecular Formula | C₂₅H₂₀N₂O₄[3] |

| Molecular Weight | 412.44 g/mol [3] |

| Appearance | Solid[3] |

| Storage Conditions | 2-8°C, sealed in a dry environment[3] |

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this chiral β-amino acid derivative involves a multi-step process that hinges on the stereoselective introduction of the amino group and subsequent protection. A representative synthetic approach is outlined below, based on established methodologies for related compounds.

Synthetic Workflow Diagram:

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Racemic Ethyl 3-Amino-3-(4-cyanophenyl)propanoate

This precursor can be synthesized through various standard organic chemistry reactions, such as the Rodionov reaction, involving the condensation of 4-cyanobenzaldehyde, malonic acid, and ammonium acetate, followed by esterification.

Step 2: Enzymatic Kinetic Resolution

The resolution of the racemic ethyl ester is a critical step to isolate the desired (R)-enantiomer. This is often achieved with high enantioselectivity using lipases.

-

Procedure:

-

The racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate is dissolved in a suitable organic solvent (e.g., butyl butanoate).

-

An immobilized lipase, such as Candida antarctica lipase A (CAL-A), is added to the solution.

-

The reaction mixture is incubated with shaking at a controlled temperature (e.g., 50 °C).

-

The progress of the reaction is monitored by chiral HPLC until approximately 50% conversion is reached.

-

The enzyme is removed by filtration. The filtrate contains the unreacted (R)-ethyl ester and the N-acylated (S)-amide.

-

The (R)-ethyl ester is separated from the (S)-amide by column chromatography.

-

Step 3: Saponification of the (R)-Ester

The isolated (R)-ethyl ester is then hydrolyzed to the corresponding carboxylic acid.

-

Procedure:

-

The (R)-ethyl 3-amino-3-(4-cyanophenyl)propanoate is dissolved in a mixture of an organic solvent (e.g., THF or dioxane) and water.

-

A slight excess of a base, such as lithium hydroxide (LiOH), is added.

-

The reaction is stirred at room temperature and monitored by TLC until the starting material is consumed.

-

The reaction mixture is acidified to a pH of approximately 5-6 with a mild acid (e.g., 1 M HCl).

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate) to remove any organic impurities.

-

The aqueous solution containing the (R)-3-amino-3-(4-cyanophenyl)propionic acid is then used directly in the next step or the product is isolated by evaporation of the solvent.

-

Step 4: Fmoc Protection

The final step involves the protection of the amino group with the Fmoc moiety.

-

Procedure:

-

The (R)-3-amino-3-(4-cyanophenyl)propionic acid is dissolved in an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).

-

A solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) in an organic solvent (e.g., acetone or dioxane) is added dropwise to the amino acid solution at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction mixture is acidified with a dilute acid (e.g., 1 M HCl) to precipitate the Fmoc-protected amino acid.

-

The precipitate is collected by filtration, washed with water, and dried under vacuum to yield this compound.

-

Applications in Peptide Synthesis and Drug Discovery

The unique structural features of this compound make it a valuable tool for addressing key challenges in peptide and small molecule drug development.

Enhancing Pharmacokinetic and Pharmacodynamic Properties:

The incorporation of this β-amino acid into peptide backbones can induce the formation of stable secondary structures, such as helices and turns. This conformational pre-organization can lead to enhanced binding affinity and selectivity for biological targets. Moreover, the unnatural β-amino acid linkage provides resistance to enzymatic degradation by proteases, thereby prolonging the in vivo half-life of the peptide therapeutic.

Modulation of Biological Activity through the Cyanophenyl Moiety:

The electron-withdrawing cyano group on the phenyl ring can significantly influence the electronic properties of the molecule.[3] This can lead to altered pKa values of neighboring residues and create opportunities for specific dipole-dipole or hydrogen bonding interactions with target receptors or enzymes. The cyanophenyl group can also serve as a bioisostere for other functional groups, allowing for the fine-tuning of a molecule's pharmacological profile.

A Versatile Scaffold for Peptidomimetics and Small Molecules:

Beyond its use in linear peptides, this compound is a valuable starting material for the synthesis of more complex peptidomimetics and small molecule inhibitors. The defined stereochemistry and the presence of three distinct functional handles (the Fmoc-protected amine, the carboxylic acid, and the cyano group) provide a versatile platform for chemical diversification.

Logical Relationship Diagram for Applications:

Caption: Interplay of structural features and their impact on applications.

Conclusion

This compound is more than just a protected amino acid; it is a strategically designed building block that empowers the synthesis of next-generation peptide and small molecule therapeutics. Its well-defined stereochemistry, the conformational constraints and proteolytic resistance imparted by the β-amino acid backbone, and the modulating influence of the cyanophenyl group provide a powerful combination for medicinal chemists. As the demand for more sophisticated and effective drugs continues to grow, the utility of such precisely engineered synthetic intermediates will undoubtedly play an increasingly critical role in advancing the frontiers of drug discovery.

References

-

High Purity Fmoc-(R)-3-Amino-3-(4-Cyanophenyl)propionic Acid Supplier. Available at: [Link]

-

The Role of Fmoc-Protected Amino Acids in Synthesizing Bioactive Peptides. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

Sources

A Comprehensive Guide to the Synthesis of Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Non-natural Amino Acids in Peptide Science

The rational design of therapeutic peptides and peptidomimetics frequently necessitates the incorporation of non-natural amino acids to enhance biological activity, improve metabolic stability, and constrain conformational flexibility. Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic acid is a valuable building block in this context. The presence of the 4-cyanophenyl moiety offers a unique combination of steric and electronic properties, enabling the exploration of novel molecular interactions within peptide-receptor binding sites. The cyano group, being a potent electron-withdrawing group, can influence the acidity of the β-amino group and participate in specific hydrogen bonding or dipolar interactions, potentially leading to enhanced binding affinity and selectivity of the resulting peptide. Furthermore, the β-amino acid backbone induces a distinct conformational preference in the peptide chain, making it a powerful tool for modulating secondary structure and proteolytic stability.

This in-depth technical guide provides a detailed examination of a robust and well-established chemoenzymatic route for the synthesis of this compound. Additionally, it will briefly explore alternative asymmetric strategies, offering a broader perspective for researchers in the field.

Chemoenzymatic Synthesis Route: A Field-Proven Approach

The most extensively documented and reliable method for the preparation of enantiomerically pure this compound relies on the enzymatic kinetic resolution of a racemic precursor. This strategy leverages the high stereoselectivity of lipases to separate the desired enantiomer, followed by straightforward chemical modifications to yield the final product. The overall synthesis can be conceptually divided into three key stages:

-

Synthesis of the Racemic Precursor: Preparation of ethyl (±)-3-amino-3-(4-cyanophenyl)propanoate.

-

Enzymatic Kinetic Resolution: Stereoselective acylation of the (S)-enantiomer, allowing for the separation of the unreacted (R)-enantiomer.

-

Hydrolysis and Fmoc Protection: Conversion of the resolved (R)-amino ester to the final Fmoc-protected amino acid.

Caption: Diagram of the enzymatic kinetic resolution step.

Stage 3: Hydrolysis and Fmoc Protection of the (R)-Enantiomer

Once the unreacted ethyl (R)-3-amino-3-(4-cyanophenyl)propanoate is isolated, the synthesis proceeds with two final chemical transformations:

-

Hydrolysis of the Ester: The ethyl ester is hydrolyzed under acidic or basic conditions to yield the free carboxylic acid, (R)-3-amino-3-(4-cyanophenyl)propanoic acid. Acid-catalyzed hydrolysis is often preferred to minimize potential side reactions.

-

Fmoc Protection of the Amine: The primary amine of the (R)-amino acid is then protected with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This is typically achieved by reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.

Self-Validating System:

The success of each step can be readily monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). The enantiomeric purity of the final product should be determined by chiral HPLC analysis to validate the effectiveness of the enzymatic resolution.

Alternative Asymmetric Synthesis Strategies

While the chemoenzymatic route is highly effective, it is valuable for researchers to be aware of alternative asymmetric approaches for the synthesis of chiral β-amino acids. These methods aim to directly establish the stereocenter, bypassing the need for resolution of a racemate. Some prominent strategies include:

-

Asymmetric Hydrogenation: The asymmetric hydrogenation of β-enamino esters, using chiral rhodium or ruthenium catalysts, is a powerful method for the synthesis of enantiomerically enriched β-amino acids. The development of ligands that can effectively control the stereochemical outcome for β-substituted substrates is an active area of research.

-

Asymmetric Conjugate Addition: The addition of a nitrogen nucleophile to an α,β-unsaturated ester bearing a chiral auxiliary can provide a diastereoselective route to β-amino esters. Subsequent removal of the auxiliary yields the enantiomerically enriched product.

-

Mannich-Type Reactions: Asymmetric Mannich reactions between an enolate (or its equivalent), an aldehyde, and an amine, catalyzed by a chiral catalyst, can directly generate chiral β-amino carbonyl compounds.

While these methods offer elegant and potentially more atom-economical routes, their application to the synthesis of (R)-3-amino-3-(4-cyanophenyl)propanoic acid may require significant optimization of reaction conditions and catalyst systems.

Data Presentation

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Ethyl (±)-3-amino-3-(4-cyanophenyl)propanoate | N/A | C₁₂H₁₄N₂O₂ | 218.25 | Oil |

| Ethyl (R)-3-amino-3-(4-cyanophenyl)propanoate hydrochloride | N/A | C₁₂H₁₅ClN₂O₂ | 254.71 | 168-170 |

| (R)-3-amino-3-(4-cyanophenyl)propanoic acid | N/A | C₁₀H₁₀N₂O₂ | 190.20 | 203-205 |

| This compound | 220497-78-9 | C₂₅H₂₀N₂O₄ | 412.44 | 192-194 |

Experimental Protocols

Protocol 1: Synthesis of Ethyl (±)-3-amino-3-(4-cyanophenyl)propanoate

-

To a solution of 4-cyanobenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in a suitable solvent such as ethanol, add a catalytic amount of a base like piperidine.

-

Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the corresponding cinnamic acid derivative.

-

Subject the purified cinnamic acid derivative to a Michael addition with a suitable ammonia equivalent, followed by esterification to yield the racemic ethyl ester.

Protocol 2: Enzymatic Resolution of Ethyl (±)-3-amino-3-(4-cyanophenyl)propanoate

-

Dissolve ethyl (±)-3-amino-3-(4-cyanophenyl)propanoate (1.0 eq) in butyl butanoate.

-

Add immobilized Candida antarctica Lipase A (CAL-A) to the solution.

-

Shake the reaction mixture at room temperature. Monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC.

-

Stop the reaction at approximately 50% conversion by filtering off the enzyme.

-

Separate the unreacted ethyl (R)-3-amino-3-(4-cyanophenyl)propanoate from the acylated (S)-enantiomer by column chromatography on silica gel.

Protocol 3: Synthesis of (R)-3-amino-3-(4-cyanophenyl)propanoic acid

-

Dissolve the purified ethyl (R)-3-amino-3-(4-cyanophenyl)propanoate in a mixture of a suitable organic solvent (e.g., dioxane) and aqueous hydrochloric acid.

-

Heat the mixture to reflux and stir for several hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate the amino acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 4: Synthesis of this compound

-

Suspend (R)-3-amino-3-(4-cyanophenyl)propanoic acid (1.0 eq) in a mixture of a suitable organic solvent (e.g., acetone or dioxane) and a saturated aqueous solution of sodium bicarbonate.

-

Cool the mixture in an ice bath and add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 eq) in the same organic solvent dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Remove the organic solvent under reduced pressure.

-

Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted Fmoc-OSu.

-

Acidify the aqueous layer with cold 1 M HCl to precipitate the product.

-

Collect the white solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.

References

-

Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(21), 3583-3587. [Link]

-

Chem-Impex. (n.d.). (S)-3-Amino-3-(4-cyanophenyl)propionic acid. Retrieved from [Link]

-

PubChem. (n.d.). Fmoc-(R)-3-Amino-3-(4-cyanophenyl)propionic acid. Retrieved from [Link]

-

Arote, N. D., & Akamanchi, K. G. (2011). A simple and efficient protocol for the synthesis of N-Fmoc amino acids. Synthetic Communications, 41(13), 1963-1969. [Link]

- Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective Synthesis of β-Amino Acids. John Wiley & Sons.

-

Liljeblad, A., & Kanerva, L. T. (2006). Biocatalysis in the preparation of enantiopure β-amino acids. Tetrahedron, 62(24), 5831-5854. [Link]

Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic acid CAS number 517905-91-8

An In-Depth Technical Guide to Fmoc-(R)-3-Amino-3-(4-cyanophenyl)-propionic Acid

Authored by: A Senior Application Scientist

This guide provides an in-depth technical overview of Fmoc-(R)-3-Amino-3-(4-cyanophenyl)-propionic acid, a key building block in modern medicinal chemistry and drug discovery. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the scientific rationale behind its application.

Introduction: The Strategic Importance of a Designer Amino Acid

Fmoc-(R)-3-Amino-3-(4-cyanophenyl)-propionic acid (Fmoc-D-β-Hph(4-CN)-OH) is a non-proteinogenic β-amino acid derivative. Its significance lies in the unique combination of a β-amino acid backbone, which imparts conformational constraints on peptides, and a 4-cyanophenyl side chain, a powerful modulator of pharmacokinetic and pharmacodynamic properties.

The fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it directly compatible with standard solid-phase peptide synthesis (SPPS) protocols, allowing for its precise incorporation into novel peptide and peptidomimetic structures. The chirality at the C3 position is crucial, with the (R)-enantiomer often being selected to mimic the orientation of natural L-amino acids when incorporated into a peptide chain.

The true value of this building block is realized in its application. The 4-cyanophenyl group is not merely a steric placeholder; it is an active pharmacophore. The nitrile moiety can act as a hydrogen bond acceptor, a dipole, or a bioisostere for other functional groups, enabling fine-tuning of a molecule's interaction with its biological target. This guide will delve into the practical aspects of utilizing this compound, from handling and synthesis to its strategic deployment in drug design.

Physicochemical Properties & Handling

A thorough understanding of the compound's properties is the foundation of its successful application.

| Property | Value | Source |

| CAS Number | 517905-91-8 | |

| Molecular Formula | C25H20N2O4 | |

| Molecular Weight | 412.44 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 175-180 °C | |

| Purity | ≥98% (typically by HPLC) | |

| Solubility | Soluble in DMF, DMSO, NMP. Limited solubility in water and alcohols. | |

| Storage | Store at 2-8°C, protected from light and moisture. |

Handling Considerations:

-

Hygroscopicity: Like many Fmoc-protected amino acids, this compound can be hygroscopic. Store in a desiccator and handle quickly in an inert atmosphere if possible.

-

Stability: The Fmoc group is base-labile, a property exploited during SPPS. Avoid exposure to basic conditions during storage and handling. The nitrile group is generally stable under standard peptide synthesis conditions.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-(R)-3-Amino-3-(4-cyanophenyl)-propionic acid is as a building block in SPPS. Its incorporation follows the general workflow of Fmoc-based synthesis, but with specific considerations due to its structure.

Core SPPS Workflow

The following diagram illustrates the standard cycle for incorporating this amino acid into a growing peptide chain on a solid support.

Caption: Standard Fmoc-SPPS cycle for amino acid incorporation.

Detailed Coupling Protocol

Rationale: The coupling of β-amino acids can be more sterically hindered than their α-amino acid counterparts. Therefore, the choice of coupling reagent and conditions is critical to ensure high coupling efficiency and prevent side reactions like racemization. Carbodiimide-based reagents activated with an additive are generally preferred.

Recommended Protocol:

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat with a fresh solution for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and DMF (3 times) to remove all traces of piperidine.

-

Coupling Cocktail Preparation:

-

In a separate vessel, dissolve Fmoc-(R)-3-Amino-3-(4-cyanophenyl)-propionic acid (3 equivalents relative to resin loading).

-

Add an activating agent such as HBTU (2.9 eq.) or HATU (2.9 eq.).

-

Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6 eq.).

-

Add the dissolved components to the reaction vessel containing the resin.

-

-

Coupling Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. The longer coupling time compared to standard α-amino acids is often necessary to overcome steric hindrance.

-

Monitoring: Perform a Kaiser test or a similar ninhydrin-based test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.

-

Washing: Wash the resin as described in step 3 to remove excess reagents.

-

Capping (Optional but Recommended): To block any unreacted free amines, treat the resin with a capping solution (e.g., 5% acetic anhydride, 6% 2,6-lutidine in DMF) for 10 minutes.

Strategic Role in Drug Design & Medicinal Chemistry

The incorporation of Fmoc-(R)-3-Amino-3-(4-cyanophenyl)-propionic acid is a deliberate design choice aimed at achieving specific therapeutic objectives.

Conformational Constraint and Proteolytic Stability

The β-amino acid backbone introduces an extra carbon atom into the peptide chain. This fundamentally alters the accessible dihedral angles, leading to the formation of unique and stable secondary structures, such as helices and turns, that are not readily formed by α-amino acids.

Caption: Rationale for using β-amino acids in peptidomimetic design.

This conformational rigidity serves two purposes:

-

Pre-organization for Binding: It locks the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target and potentially increasing affinity.

-

Enhanced Stability: The unnatural backbone is resistant to degradation by proteases, which significantly increases the in vivo half-life of the resulting peptide drug candidate.

The 4-Cyanophenyl Side Chain as a Pharmacophore

The 4-cyanophenyl group is a versatile tool for modulating molecular interactions and properties.

-

Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group (C≡N) can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors (e.g., -NH or -OH groups) in a protein's active site.

-

Dipole-Dipole Interactions: The strong dipole moment of the nitrile group can engage in favorable dipole-dipole interactions within the binding pocket.

-

Bioisosteric Replacement: The cyano group can serve as a bioisostere for a carbonyl group or a hydroxyl group, helping to improve metabolic stability or membrane permeability while maintaining key binding interactions.

-

Occupying Aromatic Pockets: The phenyl ring itself can engage in π-π stacking or hydrophobic interactions within aromatic-rich pockets of a target protein.

Example Application: In the design of inhibitors for protein-protein interactions (PPIs), which often feature large, shallow binding surfaces, the rigid, well-defined structure provided by this β-amino acid can help position the 4-cyanophenyl group precisely to disrupt a key interaction, for instance, by mimicking a critical phenylalanine or tyrosine residue while adding a new hydrogen bonding capability.

Troubleshooting & Optimization

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Coupling (Positive Kaiser Test) | 1. Steric hindrance of the β-amino acid. 2. Insufficient reaction time. 3. Poor resin swelling or reagent quality. | 1. Switch to a more potent coupling agent (e.g., HATU, COMU). 2. Increase coupling time to 4-6 hours or perform a double coupling. 3. Ensure fresh, high-quality reagents and adequate resin swelling. |

| Aggregation of Peptide Chain | The growing peptide chain is folding on the resin, blocking reactive sites. | 1. Perform the coupling at an elevated temperature (40-50°C). 2. Add a chaotropic salt like LiCl to the coupling cocktail. 3. Use a more polar solvent mixture (e.g., DMF/NMP). |

| Side Product Formation | Racemization at the α-carbon of the preceding amino acid. | Ensure the use of an additive like Oxyma Pure or HOBt with carbodiimide activators. Use a non-coordinating base like DIPEA or 2,4,6-collidine instead of a stronger, more nucleophilic base. |

Conclusion

Fmoc-(R)-3-Amino-3-(4-cyanophenyl)-propionic acid is more than just another protected amino acid. It is a specialized chemical tool that empowers medicinal chemists to design next-generation therapeutics with enhanced stability, specificity, and efficacy. By understanding its fundamental properties, mastering its application in peptide synthesis, and strategically leveraging the unique features of its β-amino acid backbone and 4-cyanophenyl side chain, researchers can unlock new possibilities in the development of novel peptidomimetics and small molecule drugs.

References

-

PubChem Compound Summary for CID 139040331, Fmoc-(R)-3-Amino-3-(4-cyanophenyl)-propionic acid. National Center for Biotechnology Information. [Link]

molecular weight of Fmoc-D-β-Phe(4-CN)-OH

An In-depth Technical Guide to Fmoc-D-Phe(4-CN)-OH: A Versatile Building Block for Advanced Peptide Synthesis

Introduction

In the landscape of modern drug discovery and materials science, the incorporation of non-natural amino acids into peptide chains represents a cornerstone strategy for developing novel therapeutics and functional biomaterials. These unique building blocks allow researchers to move beyond the canonical 20 proteinogenic amino acids, unlocking peptides with enhanced proteolytic stability, refined receptor-binding affinities, and unique conformational properties. Among these, Fmoc-D-Phe(4-CN)-OH has emerged as a particularly valuable reagent for medicinal chemists and peptide scientists.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It delves into the core physicochemical properties, strategic applications, and field-proven protocols for the effective use of Fmoc-D-Phe(4-CN)-OH. The narrative is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring a deep and actionable understanding of this versatile compound.

A critical point of nomenclature must be addressed at the outset. While the name "Fmoc-D-β-Phe(4-CN)-OH" implies a beta-amino acid (where the amine is on the third carbon), the commercially prevalent and widely referenced compound is the alpha-amino acid: (2R)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-3-(4-cyanophenyl)propanoic acid . This guide will focus exclusively on this alpha-amino acid, as it is the reagent used in standard peptide synthesis workflows.

Physicochemical Properties and Characterization

A thorough understanding of a reagent's properties is fundamental to its successful application. Fmoc-D-Phe(4-CN)-OH is a white to off-white solid powder, characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, a D-chiral center, and a distinctive 4-cyanophenyl side chain.[1][2]

Core Data Summary

The key quantitative data for Fmoc-D-Phe(4-CN)-OH are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 412.44 g/mol | [1][2][3][4] |

| Molecular Formula | C₂₅H₂₀N₂O₄ | [2][3][4][5] |

| CAS Number | 205526-34-7 | [1][2][4] |

| Appearance | White to off-white solid | [1] |

| Typical Purity | ≥98.0% (by HPLC) | [3] |

| Storage Temperature | 2-8°C (short-term), -20°C (long-term) | [1][3] |

| Synonyms | Fmoc-D-4-cyanophenylalanine, Fmoc-p-Cyano-D-Phe-OH | [2][4] |

Structural Analysis

The molecule's utility is derived from its three primary components, each serving a distinct and critical function in peptide synthesis.

Caption: Key functional components of the Fmoc-D-Phe(4-CN)-OH molecule.

-

Fmoc Group: This bulky protecting group on the α-amine is the cornerstone of Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Its key feature is its lability to basic conditions (e.g., piperidine), while remaining stable to the acidic conditions often used for final peptide cleavage from the resin. This orthogonal stability is crucial for the selective elongation of the peptide chain.

-

D-Chiral Center: The D-configuration is non-natural. Its incorporation into a peptide sequence is a deliberate strategy to significantly increase resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. This can dramatically extend the in vivo half-life of a peptide therapeutic.

-

4-Cyanophenyl Side Chain: The cyano (-CN) moiety is a powerful tool. It is an electron-withdrawing group that can alter the electronic properties of the phenyl ring. It can serve as a bioisostere for other groups, act as an infrared spectroscopic probe, or function as a versatile chemical handle for post-synthetic modifications.

Strategic Applications in Peptide Science

The decision to incorporate Fmoc-D-Phe(4-CN)-OH is driven by specific strategic goals in peptide design. Its utility extends beyond simply adding a non-natural residue.

-

Enhancing Pharmacokinetic Profiles: As mentioned, the D-configuration provides a robust defense against proteolysis, a primary clearance mechanism for peptide drugs. This is a foundational strategy for improving bioavailability and reducing dosing frequency.

-

Conformational Control: The steric bulk and electronic nature of the 4-cyanophenyl group can impose specific conformational constraints on the peptide backbone, potentially locking it into a bioactive conformation that enhances binding to a biological target.

-

Introducing a Chemical Handle: The cyano group is a gateway for further chemical diversification. It can be:

-

Reduced to a primary amine (-CH₂NH₂), introducing a positive charge or a site for further conjugation.

-

Hydrolyzed to a carboxamide (-CONH₂), which can alter hydrogen bonding potential.[6]

-

Converted to a tetrazole ring, a common bioisostere for a carboxylic acid group.

-

-

Use as a Spectroscopic Probe: The nitrile group has a characteristic, sharp absorbance in the infrared (IR) spectrum in a region that is typically clear of other peptide vibrations. This allows it to be used as a vibrational reporter to probe the local environment within a peptide or protein.

Experimental Protocols & Methodologies

Adherence to validated protocols is essential for achieving high-purity products and reproducible results.

Handling and Storage

Proper storage is critical to maintain the integrity of the reagent.

-

Long-term Storage: The solid powder should be stored at -20°C for periods up to 3 years.[1]

-

Short-term Storage: For routine use, storage at 2-8°C is acceptable.[3]

-

Solutions: Stock solutions, particularly in hygroscopic solvents like DMSO, are less stable. They should be aliquoted and stored at -80°C for no more than 6 months to prevent degradation from moisture and freeze-thaw cycles.[1]

Stock Solution Preparation (Example in DMSO)

For many applications, a stock solution is required. The following protocol is recommended for preparing a 100 mg/mL solution in DMSO.[1]

-

Preparation: Use a new, unopened bottle of anhydrous DMSO to minimize water content, which can compromise solubility and stability.[1]

-

Weighing: Accurately weigh the desired amount of Fmoc-D-Phe(4-CN)-OH powder in a suitable vial.

-

Solvation: Add the calculated volume of DMSO. For example, to prepare a 100 mg/mL solution, add 1 mL of DMSO to 100 mg of the compound.

-

Dissolution: The compound may not dissolve immediately. Gentle warming to 60°C and sonication are often required to achieve complete dissolution.[1]

-

Storage: Once fully dissolved, aliquot the solution into smaller volumes in tightly sealed vials and store at -80°C.[1]

Molarity Calculation Table:

| Desired Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |

| 1 mM | 0.412 mg | 2.062 mg | 4.124 mg |

| 5 mM | 2.062 mg | 10.31 mg | 20.62 mg |

| 10 mM | 4.124 mg | 20.62 mg | 41.24 mg |

Protocol: Standard Fmoc-SPPS Coupling Cycle

This protocol outlines a single, self-validating cycle for incorporating Fmoc-D-Phe(4-CN)-OH onto a resin-bound peptide chain. The core principle is a sequence of deprotection, activation, and coupling, interspersed with thorough washing to remove excess reagents and byproducts.

Caption: Workflow for a single Fmoc Solid-Phase Peptide Synthesis (SPPS) cycle.

Methodology:

-

Resin Swelling: Start with the peptide-resin from the previous cycle. Swell the resin in dimethylformamide (DMF) for 20-30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes. Drain and repeat once.

-

Causality: Piperidine is a secondary amine base that efficiently cleaves the Fmoc group via a β-elimination mechanism, liberating the N-terminal amine for the next coupling reaction.

-

-

Washing:

-

Thoroughly wash the resin to remove all traces of piperidine, which would otherwise neutralize the incoming activated amino acid.

-

A typical wash cycle is 5-7 repetitions with DMF, followed by washes with a non-polar solvent like dichloromethane (DCM) and then again with DMF.

-

-

Coupling (Activation & Addition):

-

In a separate vessel, prepare the coupling solution. For a 0.1 mmol scale synthesis, dissolve Fmoc-D-Phe(4-CN)-OH (4 equivalents, ~165 mg) and an activator like HBTU (3.9 equivalents) in DMF. Add an activation base such as N,N-Diisopropylethylamine (DIPEA) (8 equivalents).

-

Causality: The activator (e.g., HBTU, HATU, or DIC/Oxyma) reacts with the carboxylic acid of the amino acid to form a highly reactive ester. This active species readily reacts with the free N-terminal amine on the resin to form a stable peptide bond. DIPEA acts as a non-nucleophilic base to facilitate the reaction.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

-

Post-Coupling Wash:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove excess activated amino acid and coupling byproducts.

-

-

Validation (Optional but Recommended):

-

Take a small sample of the resin and perform a Kaiser test (or other ninhydrin-based test). A negative result (yellow beads) indicates a complete coupling reaction (no free primary amines). A positive result (blue beads) indicates incomplete coupling, and the coupling step should be repeated. This is a self-validating step ensuring high fidelity.

-

Safety and Handling Precautions

As with all chemical reagents, appropriate safety measures must be observed.

-

General Handling: Handle in a well-ventilated area or chemical fume hood. Avoid generating dust.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses (eyeshields), gloves, and a lab coat, is recommended.[7]

-

Hazard Classification: The compound is classified as a combustible solid.[2][7] It has a WGK (Water Hazard Class) of 3, indicating it is strongly hazardous to water.[2][7]

-

SDS Consultation: This guide provides summary information. It is imperative to consult the full, lot-specific Safety Data Sheet (SDS) provided by the supplier before use for comprehensive safety, handling, and disposal information.

Conclusion

Fmoc-D-Phe(4-CN)-OH is a high-value, multifunctional building block for the synthesis of advanced peptides. Its unique combination of a base-labile Fmoc protecting group, a proteolytically-stabilizing D-chiral center, and a chemically versatile 4-cyanophenyl side chain provides researchers with a powerful tool to engineer peptides with superior therapeutic properties. By understanding its fundamental characteristics and employing robust, validated protocols as outlined in this guide, scientists in both academic and industrial settings can effectively leverage this reagent to push the boundaries of peptide chemistry and drug development.

References

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Fmoc-Phe(4-CN)-OH = 98.0 HPLC 173963-93-4 [sigmaaldrich.com]

- 4. advancedchemtech.com [advancedchemtech.com]

- 5. peptide.com [peptide.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Fmoc-b- D -Phe-OH = 98.0 HPLC 209252-15-3 [sigmaaldrich.com]

An In-depth Technical Guide to the Role of the Cyanophenyl Group in Non-Natural Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural amino acids into peptides and proteins has emerged as a powerful strategy in chemical biology, drug discovery, and materials science. Among the diverse array of synthetic amino acids, those containing a cyanophenyl group, particularly p-cyanophenylalanine (pCNF), have garnered significant attention. This guide provides a comprehensive technical overview of the multifaceted roles of the cyanophenyl group. We will delve into its unique physicochemical properties and explore its versatile applications as a sensitive spectroscopic probe for interrogating protein structure, dynamics, and local microenvironments. Furthermore, this guide will detail its utility in protein engineering and its emerging role in the development of novel peptide therapeutics.

Introduction: The Strategic Advantage of the Cyanophenyl Group

The 20 canonical amino acids offer a remarkable yet finite chemical repertoire for protein structure and function. The ability to introduce non-natural amino acids with unique side chains expands this repertoire, enabling the precise tuning of protein properties and the introduction of novel functionalities. The cyanophenyl group, a phenyl ring substituted with a nitrile (-C≡N), has proven to be an exceptionally valuable addition to the protein engineer's toolkit.[1]

Its utility stems from a combination of factors:

-

Minimal Perturbation: The size and shape of the p-cyanophenylalanine side chain are comparable to those of natural aromatic amino acids like phenylalanine and tyrosine, often allowing for its seamless incorporation into protein structures without significant disruption.[2]

-

Unique Electronic Properties: The nitrile group is strongly electron-withdrawing, which can influence the local electronic environment within a protein, potentially affecting folding, stability, and enzymatic activity.[3]

-

Versatile Spectroscopic Handle: The nitrile stretching vibration provides a distinct signal in an otherwise transparent region of the infrared (IR) spectrum, making it an excellent site-specific vibrational probe.[4][5] Additionally, the cyanophenyl group exhibits fluorescence properties that are highly sensitive to the local environment.[2][6]

This guide will systematically explore these attributes, providing both the theoretical underpinnings and practical insights necessary for leveraging cyanophenyl-containing amino acids in research and development.

Physicochemical Properties of the Cyanophenyl Group

The strategic incorporation of a cyanophenyl-containing amino acid begins with a thorough understanding of its fundamental properties.

Polarity and Hydrophobicity

The polarity of the cyano group is intermediate between that of a methylene group and an amide group.[6] This unique characteristic allows p-cyanophenylalanine to act as a conservative replacement for phenylalanine or tyrosine in many protein contexts. While the phenyl ring itself is hydrophobic, the nitrile group can engage in hydrogen bonding, albeit as a weak acceptor. This dual nature allows it to probe both hydrophobic core formation and solvent-exposed regions of proteins.[7][8]

Aromaticity and Electronic Effects

The cyano group is a strong electron-withdrawing group, which significantly alters the electron distribution of the phenyl ring. This can influence cation-π interactions and other non-covalent interactions that are critical for protein structure and function. The modification of the electronic properties of the aromatic ring can be harnessed to modulate the binding affinity of proteins to their ligands or to alter the catalytic activity of enzymes.[3][9]

The Cyanophenyl Group as a Multifaceted Spectroscopic Probe

Perhaps the most powerful application of cyanophenyl-containing amino acids is their use as site-specific spectroscopic probes. They offer a window into the molecular world of proteins with high spatial and temporal resolution.[10]

Infrared (IR) Spectroscopy: A Vibrational Reporter of Local Environment

The nitrile group possesses a C≡N stretching vibration that absorbs in a region of the IR spectrum (~2200-2240 cm⁻¹) that is free from interference from other protein vibrational modes.[4] The precise frequency of this vibration is exquisitely sensitive to the local environment, including polarity, hydration, and electric fields.[2]

-

Vibrational Stark Effect (VSE): The nitrile stretching frequency exhibits a linear shift in response to an external electric field, a phenomenon known as the Vibrational Stark Effect.[11][12][13] This property allows for the direct measurement of local electric fields within a protein's active site or at protein-protein interfaces, providing invaluable insights into enzymatic catalysis and molecular recognition.[14][15] For instance, a redshift of approximately 1–2 cm⁻¹ in the nitrile stretching frequency is observed upon the reduction of a nearby iron-sulfur cluster, demonstrating its utility as a reporter of redox state.[16]

-

Probing Hydration and Hydrogen Bonding: The C≡N stretching frequency is also sensitive to hydrogen bonding.[17] A shift to higher wavenumbers (a blueshift) is typically observed when the nitrile group is in a more polar or hydrogen-bond-donating environment. This allows researchers to monitor changes in the hydration state of specific residues during protein folding, binding, or conformational changes.[2]

| Environment | Nitrile Stretching Frequency (cm⁻¹) | Reference |

| Buried in a Hydrophobic Core | Lower Frequency (e.g., ~2230 cm⁻¹) | [17] |

| Solvent-Exposed (Aqueous Buffer) | Higher Frequency (e.g., ~2235 cm⁻¹) | [17] |

| Hydrogen-Bonded to a Histidine Side Chain | Specific shifts depending on the interaction | [17][18] |

| Near a Reduced Iron-Sulfur Cluster | Redshifted by ~1-2 cm⁻¹ | [16] |

Fluorescence Spectroscopy: A Sensitive Probe of Conformational Dynamics

p-Cyanophenylalanine is also a useful fluorescent probe.[6][19] Its fluorescence quantum yield and lifetime are highly sensitive to the local environment, making it a powerful tool for studying dynamic processes such as protein folding and binding.[2][20][21]

-

Environmental Sensitivity: The fluorescence of p-cyanophenylalanine is significantly quenched in nonpolar environments and enhanced in aqueous or hydrogen-bonding environments.[2][7] This property makes it an excellent probe for monitoring the formation of a protein's hydrophobic core during folding. As a residue containing p-cyanophenylalanine moves from a solvent-exposed state to a buried state, a decrease in fluorescence intensity is observed.[7][8]

-

Fluorescence Quenching and FRET: The fluorescence of p-cyanophenylalanine can be quenched by nearby amino acid side chains, most notably tyrosine, histidine, methionine, and cysteine.[6][19] This quenching can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET). p-Cyanophenylalanine can serve as a FRET donor to tryptophan, providing a means to measure intramolecular distances and monitor conformational changes.[22] It also forms an effective fluorophore-quencher pair with selenomethionine for measuring short distances via an electron transfer process.[23]

-

pH Sensing: When placed near the N-terminus of a peptide, the fluorescence of p-cyanophenylalanine is sensitive to the protonation state of the N-terminal amino group, allowing it to function as a pH sensor.[22]

Applications in Protein Engineering and Drug Discovery

The unique properties of the cyanophenyl group are not only useful for biophysical studies but also have significant implications for protein engineering and the development of novel therapeutics.

Modulating Protein Stability and Function

By replacing natural amino acids with cyanophenyl-containing counterparts, researchers can fine-tune the properties of proteins. The electron-withdrawing nature of the cyano group can alter the local electronic environment, leading to enhanced stability or modified enzymatic activity.[3][9] For example, the introduction of p-cyanophenylalanine into an enzyme's active site can modulate substrate binding and catalysis.[9]

Development of Peptide Therapeutics

The cyanophenyl group can be incorporated into peptide-based drugs to improve their pharmacological properties.[3][24] The cyano group can influence a peptide's stability, bioavailability, and interaction with its biological target.[3] Furthermore, the nitrile group can serve as a reactive handle for bioconjugation, allowing for the attachment of imaging agents or therapeutic payloads.[1] The use of cyanophenyl-containing building blocks, such as Fmoc-(S)-3-Amino-3-(4-cyanophenyl)propionic acid, is becoming increasingly common in the synthesis of next-generation peptide drugs.[3] Some farnesyltransferase inhibitors containing imidazole and cyanophenyl groups have shown improved oral bioavailability.[25]

Experimental Protocols and Methodologies

The successful application of cyanophenyl-containing amino acids requires robust methods for their incorporation into peptides and proteins.

Synthesis and Incorporation

-

Chemical Synthesis: p-Cyanophenylalanine and its derivatives can be chemically synthesized through various routes.[26] For peptide synthesis, Fmoc-protected p-cyanophenylalanine is commercially available and can be readily incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols.[6][7][27]

-

Recombinant Incorporation: The site-specific incorporation of p-cyanophenylalanine into proteins expressed in E. coli can be achieved using the amber codon suppression technique.[4][17] This involves an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for p-cyanophenylalanine and recognizes the amber stop codon (TAG).[17][18]

Step-by-Step Protocol: Incorporation of p-Cyanophenylalanine into a Peptide via Fmoc-SPPS

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in an appropriate solvent like dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected amino acid (including Fmoc-p-cyanophenylalanine-OH) using a coupling reagent such as HBTU/HOBt in the presence of a base like diisopropylethylamine (DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like triisopropylsilane and water).

-

Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

Visualization of Key Concepts

Workflow for Site-Specific Incorporation and Spectroscopic Analysis

Caption: Workflow for utilizing cyanophenyl-containing amino acids.

Mechanism of Environmental Sensing by p-Cyanophenylalanine

Caption: Environmental sensitivity of p-cyanophenylalanine's spectroscopic properties.

Future Outlook

The versatility of the cyanophenyl group ensures its continued prominence in the field of non-natural amino acids. Future research is likely to focus on:

-

Expanding the Toolkit: Development of new cyanophenyl-containing amino acids with tailored properties, such as different substitution patterns on the phenyl ring to fine-tune their spectroscopic and electronic characteristics.[28][29]

-

Advanced Spectroscopic Techniques: Combining the use of cyanophenyl probes with advanced techniques like two-dimensional infrared (2D-IR) spectroscopy to gain even more detailed insights into protein dynamics.[30]

-

Therapeutic Innovations: Leveraging the unique properties of cyanophenyl-containing amino acids to design more effective and specific peptide and protein-based drugs.[24][]

-

Computational Modeling: Integrating experimental data from cyanophenyl probes with computational simulations to build more accurate models of protein structure and function.[17][18]

References

-

Use of the Novel Fluorescent Amino Acid p-Cyanophenylalanine Offers a Direct Probe of Hydrophobic Core Formation during the Folding of the N-Terminal Domain of the Ribosomal Protein L9 and Provides Evidence for Two-State Folding. ACS Publications. [Link]

-

Evaluation of p-(13C,15N-Cyano)phenylalanine as an Extended Time Scale 2D IR Probe of Proteins. PubMed. [Link]

-

Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation. PMC - NIH. [Link]

-

Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation. PubMed. [Link]

-

Cyanophenylalanine as an Infrared Probe for Iron–Sulfur Cluster Redox State in Multicenter Metalloenzymes. PMC - NIH. [Link]

-

A Genetically Encoded Infrared Probe. Journal of the American Chemical Society. [Link]

-

Site-Specific Infrared Probes of Proteins. PMC - NIH. [Link]

-

L-4-Cyanophenylalanine: A Versatile Tool in Protein Engineering and Bioconjugation. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

p-Cyano-L-phenylalanine. American Chemical Society. [Link]

-

Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics. NIH. [Link]

-

Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine. PMC. [Link]

-

(L)-4-Cyanophenylalanine. PubChem - NIH. [Link]

-

Selective Excitation of Cyanophenylalanine Fluorophores for Multi-Site Binding Studies. The Journal of Physical Chemistry B - ACS Publications. [Link]

-

Innovating with Cyanophenyl Propionic Acid Derivatives in Peptide Therapeutics. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Measuring Electric Fields in Biological Matter Using the Vibrational Stark Effect of Nitrile Probes. Annual Reviews. [Link]

-

Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine. PubMed. [Link]

-

Engineering of enzymes using non-natural amino acids. Portland Press. [Link]

-

The Role of Fmoc-Protected Amino Acids in Synthesizing Bioactive Peptides. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine. Semantic Scholar. [Link]

-

Use of the novel fluorescent amino acid p-cyanophenylalanine offers a direct probe of hydrophobic core formation during the folding of the N-terminal domain of the ribosomal protein L9 and provides evidence for two-state folding. PubMed. [Link]

-

p-Cyanophenylalanine and selenomethionine constitute a useful fluorophore-quencher pair for short distance measurements: application to polyproline peptides. PubMed. [Link]

-

Theoretical studies of the excited states of p-cyanophenylalanine and comparisons with the natural amino acids phenylalanine and tyrosine. ResearchGate. [Link]

-

4-Cyanophenylalanine: A Key Aromatic Amino Acid Derivative for Peptide Synthesis and Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives. RSC Publishing. [Link]

- Preparation method of 4-cyanophenylalanine.

-

Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine. PMC - NIH. [Link]

-

Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine. ResearchGate. [Link]

-

Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side Chains and Rational Design of Fluorescence Probes of α-Helix Formation. ACS Publications. [Link]

-

Discovery of potent imidazole and cyanophenyl containing farnesyltransferase inhibitors with improved oral bioavailability. PubMed. [Link]

-

Vibrational Stark Effects of Carbonyl Probes Applied to Re-interpret IR and Raman Data for Enzyme Inhibitors in Terms of Electric Fields at the Active Site. NIH. [Link]

-

Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine. PubMed. [Link]

-

A Critical Evaluation of Vibrational Stark Effect (VSE) Probes with the Local Vibrational Mode Theory. MDPI. [Link]

-

Application of Amino Acids in the Structural Modification of Natural Products: A Review. Frontiers. [Link]

-

Vibrational Stark Effects: Ionic Influence on Local Fields. PMC - NIH. [Link]

-

Vibrational Stark Effects: Ionic Influence on Local Fields. University of Cambridge. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Site-Specific Infrared Probes of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Use of the novel fluorescent amino acid p-cyanophenylalanine offers a direct probe of hydrophobic core formation during the folding of the N-terminal domain of the ribosomal protein L9 and provides evidence for two-state folding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. acs.org [acs.org]

- 11. annualreviews.org [annualreviews.org]

- 12. mdpi.com [mdpi.com]

- 13. Vibrational Stark Effects: Ionic Influence on Local Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Vibrational Stark Effects of Carbonyl Probes Applied to Re-interpret IR and Raman Data for Enzyme Inhibitors in Terms of Electric Fields at the Active Site - PMC [pmc.ncbi.nlm.nih.gov]

- 15. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 16. Cyanophenylalanine as an Infrared Probe for Iron–Sulfur Cluster Redox State in Multicenter Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. p-Cyanophenylalanine and selenomethionine constitute a useful fluorophore-quencher pair for short distance measurements: application to polyproline peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. nbinno.com [nbinno.com]

- 25. Discovery of potent imidazole and cyanophenyl containing farnesyltransferase inhibitors with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. CN103408459B - Preparation method of 4-cyanophenylalanine - Google Patents [patents.google.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 30. Evaluation of p-(13C,15N-Cyano)phenylalanine as an Extended Time Scale 2D IR Probe of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic Acid: A Versatile Building Block for Advanced Peptide Design

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Non-Canonical Amino Acids in Peptidomimetics

The therapeutic potential of peptides is often hindered by their inherent limitations, such as susceptibility to proteolytic degradation and conformational flexibility, which can lead to reduced efficacy and poor bioavailability. The field of peptidomimetics seeks to address these challenges by introducing non-canonical amino acids that impart novel structural and functional properties.[1][2] Among these, β-amino acids have garnered significant attention for their ability to induce stable secondary structures and enhance resistance to enzymatic cleavage.[3] This guide focuses on a particularly valuable building block: Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic acid.

This chiral β-amino acid combines the structural rigidity conferred by the β-amino acid backbone with the unique electronic and steric properties of a 4-cyanophenyl side chain. The cyano group, an electron-withdrawing moiety, can modulate the physicochemical properties of the peptide, influencing its binding affinity, stability, and pharmacokinetic profile.[4] The fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS), enabling efficient and controlled peptide elongation under mild, orthogonal conditions.[4][5] This guide provides a comprehensive overview of the synthesis, properties, and strategic applications of this compound, offering a technical resource for researchers aiming to leverage this compound in the design of next-generation peptide therapeutics.

Synthesis and Chiral Resolution: Establishing Stereochemical Purity

The synthesis of this compound is a multi-step process that begins with the preparation of the racemic amino acid, followed by enzymatic resolution to isolate the desired (R)-enantiomer, and finally, the introduction of the Fmoc protecting group.

Part 1: Synthesis of Racemic Ethyl 3-Amino-3-(4-cyanophenyl)propanoate

The initial synthesis involves the preparation of the racemic ethyl ester of 3-amino-3-(4-cyanophenyl)propanoic acid. A detailed protocol, as described in the literature, is as follows:[6]

Experimental Protocol:

-

Release of the free base: The starting material, (±)-3-amino-3-(4-cyanophenyl)propanoate hydrochloride, is suspended in dichloromethane (CH2Cl2).

-

Basification: Three equivalents of triethylamine (Et3N) are added to the suspension to neutralize the hydrochloride salt and release the free amino ester.

-

Reaction: The mixture is stirred for 3 hours at room temperature.

-

Work-up: The solvent is removed under reduced pressure.

-

Purification: The resulting residue is purified by column chromatography using a mixture of dichloromethane and methanol (95:5) as the eluent to yield the pure racemic ethyl ester as a yellow oil.[6]

The causality behind these steps lies in the need to have the free amine available for subsequent reactions. The hydrochloride salt protects the amine but also renders it unreactive. Triethylamine is a common organic base used to deprotonate amine salts without introducing water, which could interfere with subsequent steps. Column chromatography is a standard purification technique to separate the desired product from any remaining starting materials or byproducts.

Part 2: Enzymatic Resolution of Enantiomers

The separation of the racemic mixture is crucial to obtain the desired (R)-enantiomer. This is efficiently achieved through enantioselective N-acylation catalyzed by the enzyme Candida antarctica lipase A (CAL-A).[6]

Experimental Protocol:

-

Reaction Setup: Racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate is dissolved in neat butyl butanoate, which serves as both the solvent and the acyl donor.

-

Enzyme Addition: A preparation of CAL-A (20% w/w on a solid support) is added to the solution.

-

Enzymatic Acylation: The reaction mixture is stirred, allowing the enzyme to selectively acylate the (S)-enantiomer, leaving the (R)-enantiomer unreacted.

-

Separation: After the reaction reaches approximately 50% conversion, the enzyme is filtered off. The unreacted (R)-amino ester is separated from the N-acylated (S)-amino ester.

-

Hydrolysis: The isolated (R)-ethyl ester is then subjected to acidic hydrolysis (e.g., using 12% HCl) to yield (R)-3-amino-3-(4-cyanophenyl)propanoic acid.[7]

The choice of an enzymatic resolution is based on the high stereoselectivity of enzymes, which can differentiate between enantiomers with remarkable precision. This method avoids the need for chiral auxiliaries or complex asymmetric synthesis routes. The unreacted (R)-enantiomer can be isolated in high enantiomeric purity.

Part 3: Fmoc Protection of the (R)-Enantiomer

The final step is the protection of the amino group of the purified (R)-enantiomer with the Fmoc group. A general and efficient procedure for Fmoc protection in aqueous media is as follows:[6][8]

Experimental Protocol:

-

Dissolution: (R)-3-amino-3-(4-cyanophenyl)propanoic acid is dissolved in a 1:1 mixture of acetone and water.

-

Cooling: The solution is cooled to 0°C in an ice bath.

-

Base and Reagent Addition: Sodium bicarbonate (NaHCO3) is added, followed by N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

-

Reaction: The mixture is stirred for 2 hours at 0°C and then allowed to warm to room temperature overnight.

-

Work-up and Purification: The reaction mixture is acidified, and the product is extracted and purified to yield Fmoc-(R)-3-amino-3-(4-cyanophenyl)-propionic acid.[7]

Fmoc-OSu is a widely used reagent for Fmoc protection due to its high reactivity and the ease of removal of the succinimide byproduct. The reaction is performed under basic conditions to ensure the amino group is deprotonated and nucleophilic.

Caption: Synthetic workflow for this compound.

Physicochemical Properties

The physicochemical properties of this compound are critical for its application in peptide synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C25H20N2O4 | |

| Molecular Weight | 412.44 g/mol | |

| Appearance | Solid | [9] |

| Purity | Typically ≥95% | [10] |

| CAS Number | Not available for the (R)-enantiomer with Fmoc. (S)-enantiomer is 718596-77-1. | [9] |

Applications in Peptide Synthesis and Drug Discovery

The incorporation of this compound into peptide sequences offers several strategic advantages for drug development professionals.

Enhancing Proteolytic Stability

A primary application of β-amino acids is to enhance the resistance of peptides to degradation by proteases.[3] The altered backbone structure resulting from the insertion of a β-amino acid disrupts the recognition sites for many common proteases, thereby prolonging the half-life of the peptide in biological systems. This is a critical factor in improving the therapeutic viability of peptide-based drugs.

Conformational Constraint and Structural Control

The introduction of a β-amino acid into a peptide chain can induce specific secondary structures, such as helices and turns.[3] This conformational constraint can lock the peptide into a bioactive conformation, leading to increased binding affinity and specificity for its target. The aromatic side chain of this compound can further influence the local conformation through steric and electronic interactions.[4]

Modulation of Biological Activity through the Cyanophenyl Moiety

The 4-cyanophenyl group is a unique functional moiety that can significantly impact the biological activity of a peptide. Its electron-withdrawing nature can alter the pKa of neighboring residues and participate in specific dipole-dipole or hydrogen bonding interactions with the target receptor.[4] This provides a powerful tool for fine-tuning the binding affinity and selectivity of a peptide ligand. Furthermore, the cyano group can serve as a synthetic handle for further modifications, such as conversion to an amine or a carboxylic acid, allowing for the generation of peptide libraries with diverse functionalities.

Caption: Key advantages of incorporating the title compound into peptides.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of advanced peptidomimetics. Its unique combination of a β-amino acid backbone, a chiral center, and a functionalized aromatic side chain provides a powerful toolkit for addressing the key challenges in peptide drug development. By leveraging the principles of stereoselective synthesis and the strategic incorporation of this non-canonical amino acid, researchers can design novel peptide therapeutics with enhanced stability, conformational control, and tailored biological activity. This guide serves as a foundational resource for scientists and drug developers seeking to explore the full potential of this promising compound in their research and development endeavors.

References

- Hruby, V. J. (2002). Designing and Synthesis of Peptidomimetics. Current Medicinal Chemistry, 9(9), 945-970.

- Adessi, C., & Soto, C. (2002). Converting a peptide into a drug: strategies to improve stability and bioavailability. Current medicinal chemistry, 9(9), 963–978.

- Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893-1897.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fmoc-Protected Amino Acids in Synthesizing Bioactive Peptides. Retrieved from [Link]

-

Chem-Impex International, Inc. (n.d.). Fmoc-(r)-3-amino-3-(4-hydroxyphenyl)propionic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-amino-3-phenylpropanoic acid. Retrieved from [Link]

-

Chem-Impex International, Inc. (n.d.). Fmoc-R-3-氨基-3-(4-氟-苯基)-丙酸. Retrieved from [Link]

- World Journal of Advanced Research and Reviews. (2022). Role of peptidomimetics for new drug discovery. WJARR, 16(02), 271–291.

- Caballero, J., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 5(10), 1042-1046.

- Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893-1897.

- Salvi, N. A., & Chattopadhyay, S. (2006). Evaluation of the new protocol to enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. Bioorganic & Medicinal Chemistry, 14(14), 4918-4922.

-

ChemCD. (n.d.). fmoc-(s)-3-amino-3-(3-cyano-phenyl)-propionic acid, 507472-23-3. Retrieved from [Link]

-

AHH Chemical Co., Ltd. for R&D. (n.d.). Fmoc-(R)-3-amino-3-(4-cyanophenyl)propionic acid, min 95%, 100 mg. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

- Sharma, A., & Kumar, P. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(11), 3078-3081.

- Singh, T. P., Narula, P., & Patel, H. C. (1990). Synthetic and conformational studies on dehydroalanine-containing model peptides. Acta Crystallographica Section B: Structural Science, 46(Pt 5), 603–608.

- Płochocka, D., et al. (2008). Conformational studies of alanine-rich peptide using CD and FTIR spectroscopy. Journal of Peptide Science, 14(3), 283-289.

- Płochocka, D., et al. (2008). Conformational studies of alanine-rich peptide using CD and FTIR spectroscopy. Journal of Peptide Science, 14(3), 283-289.

- Google Patents. (n.d.). WO1997041093A1 - Methods for the synthesis of fmoc protected amines.

- Hwang, J., & Se-Guang, O. (2014). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 19(8), 12340–12348.

-

ChemUniverse. (n.d.). fmoc-(r)-3-amino-3-(3-nitro-phenyl)-propionic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). Fmoc-(r)-3-amino-3-(2-fluoro-phenyl)propionic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Multiple alanine-substituted peptides exhibit nanomolar binding... Retrieved from [Link]

- Gante, J. (1993). beta-Alanine containing peptides: gamma-turns in cyclotetrapeptides. Biopolymers, 33(4), 621–631.

- Gante, J. (1995). Beta-alanine containing cyclic peptides with predetermined turned structure. V. Biopolymers, 36(5), 593–602.

- Sparrow, J. T., & Gotto, A. M. (1980). Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. Annals of the New York Academy of Sciences, 348, 187–211.

- Uma, K., & Balaram, P. (1994). Synthetic and conformational studies on dehydrovaline-containing model peptides. Indian Journal of Chemistry - Section B, 33B(10), 913-919.

-

AAPPTec. (n.d.). Fmoc-L-amino acids. Retrieved from [Link]

- Entressangle, B., et al. (2022).

-

Merck Millipore. (n.d.). Novabiochem® Enhanced specification Fmoc-amino acids. Retrieved from [Link]

-

Iris Biotech GmbH. (n.d.). FMOC STANDARD AMINO ACIDS. Retrieved from [Link]

- Hoffman, J. R., et al. (2023). The Effect of β-Alanine Supplementation on Performance, Cognitive Function and Resiliency in Soldiers. Nutrients, 15(4), 1039.

- Kendall, K. L., et al. (2014). Ingesting a preworkout supplement containing caffeine, creatine, β-alanine, amino acids, and B vitamins for 28 days is both safe and efficacious in recreationally active men. Nutrition Research, 34(7), 579–588.

Sources

- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Side Chain Cyclized Aromatic Amino Acids: Great Tools as [orgc.research.vub.be]

- 5. peptide.com [peptide.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. (S)-3-Amino-3-(4-cyanophenyl)propanoic acid | CymitQuimica [cymitquimica.com]

- 10. calpaclab.com [calpaclab.com]

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic acid in Solid-Phase Peptide Synthesis

Authored by: Your Senior Application Scientist

Introduction: Expanding the Chemical Space of Peptides

The introduction of unnatural amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of peptide-based therapeutics.[1][2][3] These modifications can enhance proteolytic stability, improve receptor affinity and selectivity, and fine-tune the conformational properties of peptides. Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic acid is a particularly interesting building block. As a β-amino acid, it introduces a greater degree of conformational flexibility compared to its α-amino acid counterparts.[4] The presence of a 4-cyanophenyl moiety offers a unique combination of steric bulk and electronic properties, which can be exploited for novel molecular interactions.[5][6]

This guide provides a comprehensive overview and detailed protocols for the efficient incorporation of this compound into peptide sequences using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The methodologies described herein are designed to be robust and reproducible, enabling researchers to confidently explore the potential of this unique building block in their drug discovery and development programs.

Understanding the Chemistry: The Fmoc-SPPS Workflow